

# Assessing the long-term safety profile of deupirfenidone versus pirfenidone

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# Long-Term Safety Showdown: Deupirfenidone vs. Pirfenidone in Focus

A comprehensive analysis of the long-term safety and tolerability of **deupirfenidone** and its parent compound, pirfenidone, reveals a potentially improved profile for the deuterated molecule in the treatment of idiopathic pulmonary fibrosis (IPF). While both drugs demonstrate a manageable safety profile over extended periods, clinical trial data suggests **deupirfenidone** may offer a more favorable gastrointestinal tolerability, a common challenge with pirfenidone therapy.

This guide provides a detailed comparison of the long-term safety data for **deupirfenidone** and pirfenidone, drawing from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these two antifibrotic agents.

# **Comparative Safety Profile**

The long-term safety of pirfenidone is well-established through multiple Phase 3 clinical trials—ASCEND and CAPACITY—and their open-label extension study, RECAP.[1][2][3] **Deupirfenidone**, a deuterated analogue of pirfenidone, was designed to improve upon the pharmacokinetic and safety profile of pirfenidone. The most robust comparative safety data comes from the Phase 2b ELEVATE IPF trial, which directly compared two doses of **deupirfenidone** against both placebo and pirfenidone.[4][5]



#### **Key Adverse Events**

Gastrointestinal and skin-related adverse events are the most frequently reported side effects for both medications.[4][6] However, the ELEVATE IPF trial indicated a noteworthy trend towards better gastrointestinal tolerability with **deupirfenidone**.

Table 1: Comparison of Key Treatment-Emergent Adverse Events (TEAEs) in the ELEVATE IPF Trial (26 Weeks)

Adverse Event	Deupirfenidon e 825 mg TID (%)	Pirfenidone 801 mg TID (%)	Deupirfenidon e 550 mg TID (%)	Placebo (%)
Nausea	20.3	27.0	16.9	7.7
Dyspepsia	14.1	22.2	12.3	3.1
Diarrhea	7.8	11.1	10.8	9.2
Abdominal Pain	14.1	7.9	6.2	4.6
Vomiting	1.6	3.2	Not Reported	Not Reported
Constipation	4.7	6.3	Not Reported	Not Reported
Photosensitivity Reaction	7.8	7.9	6.2	0
Decreased Appetite	20.3	14.3	18.5	7.7
Fatigue	9.4	11.1	7.7	1.5
Dizziness	12.5	7.9	9.2	3.1
Headache	3.1	12.7	7.7	4.6

Data sourced from the ELEVATE IPF Phase 2b trial.[4][5]

Long-term data for pirfenidone from a pooled analysis of four clinical trials, including the RECAP extension study, provides insight into the safety profile over a median exposure of 25.9 months.[1][2]



Table 2: Long-Term Safety of Pirfenidone (Pooled Analysis from ASCEND, CAPACITY, and RECAP trials)

Adverse Event Category	Rate per 100 Patient-Exposure Years (PEY)	
Any Treatment-Emergent Adverse Event (TEAE)	701.9	
Serious TEAE	53.5	
TEAE leading to discontinuation	17.9	

Data from the RECAP open-label extension study.[7]

The most common reasons for treatment discontinuation due to adverse events in the long-term pirfenidone studies were related to the progression of IPF itself, followed by gastrointestinal issues and rash.[7][8] In the ELEVATE IPF trial, discontinuations due to adverse events were 14.4% for pirfenidone and were also observed in the **deupirfenidone** arms.[9]

# **Experimental Protocols**

The safety and efficacy data presented are derived from rigorously designed clinical trials. Below are summaries of the key methodologies for the pivotal trials discussed.

### **ELEVATE IPF (Phase 2b)**

- Objective: To evaluate the safety, tolerability, and efficacy of two doses of deupirfenidone
  (LYT-100) compared to placebo and pirfenidone in patients with IPF.[5]
- Design: A multicenter, randomized, double-blind, active- and placebo-controlled trial.
- Participants: 257 patients with a diagnosis of IPF.[4]
- Intervention: Participants were randomized to receive one of four treatments three times daily (TID) for 26 weeks: deupirfenidone 825 mg, deupirfenidone 550 mg, pirfenidone 801 mg, or placebo.[10] An open-label extension study is ongoing.[11][12]



 Safety Assessment: Monitoring and recording of all adverse events, serious adverse events, and adverse events leading to discontinuation. Laboratory parameters, vital signs, and electrocardiograms were also monitored throughout the study.

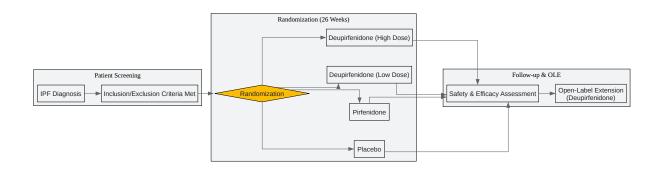
# ASCEND and CAPACITY (Phase 3) and RECAP (Open-Label Extension) - Pirfenidone

- Objective: To evaluate the efficacy and safety of pirfenidone in patients with IPF.[13][14]
- Design: ASCEND and CAPACITY were multinational, randomized, double-blind, placebocontrolled trials.[13][14] RECAP was an open-label extension study for patients who completed the Phase 3 trials.[7]
- Participants: Patients with a diagnosis of IPF, with specific inclusion criteria related to lung function (e.g., %FVC ≥50% and ≤90%).[13]
- Intervention: Patients received oral pirfenidone at a total daily dose of 2403 mg, administered as three divided doses, or a matching placebo.[13] In RECAP, all patients received pirfenidone.[7]
- Safety Assessment: Comprehensive monitoring of adverse events, with a focus on gastrointestinal and skin-related events, as well as liver function tests.[6][15]

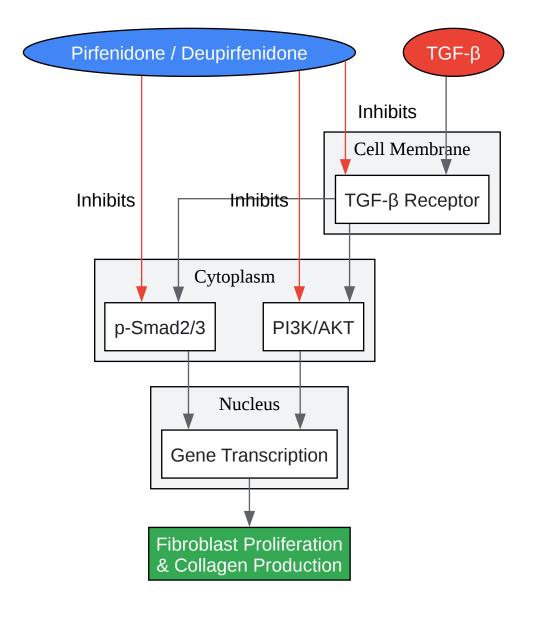
## **Mechanism of Action and Signaling Pathways**

Both **deupirfenidone** and pirfenidone exert their antifibrotic and anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting pro-fibrotic cytokines like transforming growth factor-beta (TGF- $\beta$ ) and tumor necrosis factor-alpha (TNF- $\alpha$ ).[16] Pirfenidone has been shown to interfere with the TGF- $\beta$  signaling cascade by inhibiting the phosphorylation of Smad2/3 and also by affecting the non-canonical PI3K/AKT pathway.[17]









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